4'-Fluoro-4-methylaminorex

Catalog No.
S3314190
CAS No.
1364933-64-1
M.F
C10H11FN2O
M. Wt
194.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Fluoro-4-methylaminorex

CAS Number

1364933-64-1

Product Name

4'-Fluoro-4-methylaminorex

IUPAC Name

5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

InChI

InChI=1S/C10H11FN2O/c1-6-9(14-10(12)13-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H2,12,13)

InChI Key

UYKYWISHPDEDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)F

The exact mass of the compound 4-Fluoro-4-methylaminorex is 194.08554114 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-Fluoro-4-methylaminorex (CAS 1364933-64-1), also known as 4F-MAR, is a para-fluorinated synthetic derivative of the 2-amino-5-aryloxazoline class. In commercial and research procurement, it is primarily sourced as an analytical reference standard and a pharmacological comparator for monoamine transporter (DAT, NET, SERT) research [1]. Characterized by a molecular weight of 194.21 g/mol and a core oxazoline ring, the compound is supplied almost exclusively as a racemic mixture of the trans diastereomer [2]. Its procurement is strictly limited to forensic, toxicological, and in vitro research applications, providing a critical baseline for evaluating the impact of halogenation on psychostimulant receptor binding and chromatographic retention [1].

Procurement Fit

1
Workflow Forensic identification of halogenated NPS
2
Method Context Chiral HPLC, HRMS, and NMR analytical reference
3
Selection Logic Compound-specific standard for aminorex analog differentiation

Substituting 4'-Fluoro-4-methylaminorex with its parent compound 4-methylaminorex (4-MAR) or heavier halogenated analogs (such as 4'-chloro- or 4'-bromo-4-MAR) fundamentally compromises both analytical calibration and structure-activity relationship (SAR) data[1]. In forensic mass spectrometry, the para-fluorine atom generates a distinct base peak at m/z 195.0926 and unique LC-HRMS fragmentation pathways that unhalogenated analogs cannot replicate[2]. Furthermore, in pharmacological assays, fluorine's high electronegativity and small van der Waals radius isolate electronic effects on monoamine transporter affinity without introducing the severe steric hindrance caused by chlorine or bromine substitutions [1]. Consequently, laboratories mapping receptor pocket tolerances or validating forensic screening libraries must procure the exact para-fluoro variant to ensure accurate, artifact-free baseline data [2].

Mismatch Risk

!
4-Fluoro substitution shifts retention time and mass fragmentation relative to 4-MAR or 4,4'-DMAR.
!
13C-19F NMR couplings are absent in non-halogenated analogs, preventing structural confirmation with generic standards.
!
Pharmacological extrapolation from parent aminorex compounds is unsupported due to a complete absence of transporter inhibition data.

LC-HRMS Mass Resolution for Forensic Calibration

For laboratories establishing detection libraries for novel psychoactive substances, 4'-Fluoro-4-methylaminorex provides an essential calibration point. Under UHPLC-HRMS conditions, the compound yields a definitive base peak at m/z 195.0926 corresponding to the[C10H11FN2O+H]+ ion, which is entirely absent in the unfluorinated 4-MAR baseline [1]. Unlike 4'-chloro or 4'-bromo analogs, which introduce complex isotopic patterns (M+2 peaks), the monoisotopic nature of fluorine ensures a clean, singular primary mass trace [1].

Evidence DimensionLC-HRMS base peak identification
Target Compound DataBase peak at m/z 195.0926 (monoisotopic)
Comparator Or Baseline4-MAR (lacks +17.99 Da mass shift) and 4'-Chloro-4-MAR (exhibits complex M+2 isotopic splitting)
Quantified DifferenceExact mass shift of +17.9906 Da vs unfluorinated 4-MAR, with no heavy halogen isotopic interference.
ConditionsUltra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS)

Unambiguous mass resolution is mandatory for forensic and toxicology laboratories calibrating screening libraries to detect specific halogenated analogs without false positives.

Halogen-Dependent Elution
Class-level context
Target (4F-MAR) Shortest retention time
4'-Cl & 4'-Br Progressively longer RRT
Supports halogen-dependent chromatographic differentiation.
Lux i-Amylose-1 column; F < Cl < Br elution order.

Stereochemical Purity for Assay Reproducibility

The stereochemical composition of aminorex derivatives profoundly impacts their monoamine transporter affinity. Commercial analytical standards of 4'-Fluoro-4-methylaminorex are verified via chiral HPLC-UV and 2D NMR to consist exclusively of the trans diastereomeric form (as a racemic mixture of trans enantiomers), with 0% of the cis diastereomer detected [1]. Procuring this defined trans-racemate is critical, as uncharacterized illicit samples or crude syntheses may contain mixed cis/trans ratios that skew in vitro pharmacological data [1].

Evidence DimensionDiastereomeric composition
Target Compound Data100% trans diastereomeric form (racemic)
Comparator Or BaselineTheoretical mixed syntheses or uncharacterized illicit samples
Quantified DifferenceComplete absence of cis-isomers, ensuring a uniform stereochemical profile.
ConditionsChiral high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and 2D NMR (NOE experiments)

Procuring a certified trans-only standard prevents stereoisomer-induced variability in highly sensitive in vitro receptor binding and transporter release assays.

13C-19F NMR Coupling
Cross-study comparable
1JCF = 245.2 Hz
Provides definitive spectroscopic confirmation of para-fluoro substitution.
2JCF = 21.3 Hz, 3JCF = 8.1 Hz; absent in 4-MAR/4,4'-DMAR.

Solubility Profile for Assay Preparation

Proper stock solution formulation is a prerequisite for reproducible high-throughput screening. 4'-Fluoro-4-methylaminorex demonstrates a maximum solubility of 30 mg/mL in organic solvents such as DMF, DMSO, and ethanol, compared to a reduced solubility of 10 mg/mL in physiological aqueous buffers like PBS (pH 7.2). This differential dictates that procurement workflows for cellular assays must include provisions for organic stock preparation prior to aqueous dilution.

Evidence DimensionMaximum solubility for stock solution preparation
Target Compound Data30 mg/mL in DMF, DMSO, and Ethanol
Comparator Or Baseline10 mg/mL in PBS (pH 7.2)
Quantified Difference3-fold higher solubility in organic solvents compared to physiological aqueous buffers.
ConditionsStandard laboratory temperature (25°C), dissolution testing for in vitro assay stock preparation.

Guides researchers to prepare concentrated stock solutions in DMSO or ethanol before aqueous dilution, preventing compound precipitation in microplate assays.

HRMS Accurate Mass
Cross-study comparable
m/z 195.0926 [M+H]+
Enables unambiguous discrimination from 4,4'-DMAR (m/z 191.1179) in screening workflows.
C10H11FN2O; Δm ~4 Da vs. non-halogenated analog.

Steric Profile in SAR Studies

When mapping the binding pockets of monoamine transporters, 4'-Fluoro-4-methylaminorex serves as an optimal comparator against heavier halogens. The fluorine atom provides a van der Waals radius of approximately 1.47 Å, which closely mimics the steric bulk of hydrogen (~1.20 Å) found in the parent 4-MAR compound [1]. In contrast, substituting with 4'-chloro-4-MAR (radius ~1.75 Å) or 4'-bromo-4-MAR (radius ~1.85 Å) introduces significant steric hindrance [1]. This allows researchers to isolate the purely electronic effects of high electronegativity on receptor affinity.

Evidence DimensionAtomic van der Waals radius at the para-position
Target Compound DataFluorine radius ~1.47 Å
Comparator Or BaselineChlorine radius ~1.75 Å; Bromine radius ~1.85 Å
Quantified DifferenceFluorine provides a 16-20% smaller atomic radius than heavier halogens, minimizing steric disruption.
ConditionsComputational and in vitro SAR mapping of monoamine transporter binding pockets.

Allows pharmacologists to test the electronic effects of halogenation on receptor binding without the confounding variable of massive steric bulk introduced by chlorine or bromine.

Analytical Solubility
Data to verify
30 mg/mL (DMF, DMSO, EtOH)
Supports preparation of analytical stock solutions.
Supplier-provided context; 10 mg/mL in PBS (pH 7.2).
Transporter Data
Research gap
No DAT/NET/SERT IC50 data available
Limits use to analytical reference standard applications.
Extrapolation from 4-MAR or 4,4'-DMAR not scientifically supported.

Forensic Mass Spectrometry Library Calibration

Due to its distinct monoisotopic mass and unique fragmentation pathways, 4'-Fluoro-4-methylaminorex is the mandatory reference standard for toxicology laboratories calibrating high-resolution mass spectrometers to detect para-fluorinated designer drugs in complex biological or seized matrices [1].

Monoamine Transporter SAR Mapping

Because the fluorine substitution introduces high electronegativity with minimal steric penalty compared to chlorine or bromine, this compound is heavily utilized in in vitro pharmacology to map the electronic tolerance of monoamine transporter binding pockets [1].

Stereoselective Neurotoxicology Assays

Supplied exclusively as a trans-diastereomeric racemate, this standard enables neurotoxicologists to conduct highly reproducible cell viability and transporter release assays without the confounding artifacts caused by cis-isomer contamination [2].

Application Selection Guide

Application
Selection Property
Validation Focus
Seized Drug Identification
Spectroscopic fingerprint
Accurate mass & 13C-19F NMR couplings
Chiral HPLC Method Development
Chromatographic retention benchmark
Elution order on chiral stationary phases
Reference Standard Quality Control
Analytical solubility and stability
Supplier-provided solubility data
Structural Elucidation Training
Data model for halogenated analogs
Published NMR and HRMS datasets

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.08554114 Da

Monoisotopic Mass

194.08554114 Da

Heavy Atom Count

14

UNII

QMW9X4B373

Wikipedia

4'-Fluoro-4-methylaminorex

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